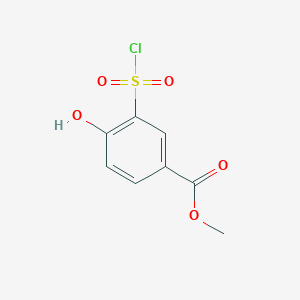
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 4-hydroxybenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl 4-hydroxybenzoate is dissolved in an inert solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred at room temperature for several hours to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonamide using reducing agents like tin(II) chloride.
Hydrolysis: Hydrolysis of the chlorosulfonyl group in the presence of water or aqueous base yields the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide or water can be used to hydrolyze the chlorosulfonyl group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the chlorosulfonyl group.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of methyl 3-(chlorosulfonyl)-4-hydroxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-chlorosulfonylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the hydroxyl group at the 4-position, affecting its chemical behavior.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical properties and applications.
The presence of the hydroxyl group in this compound imparts unique reactivity and binding characteristics, making it a valuable compound in various chemical and biological contexts.
特性
分子式 |
C8H7ClO5S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-4-hydroxybenzoate |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3 |
InChIキー |
YZJQKPHPSJCQIC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


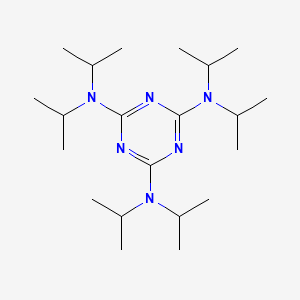
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
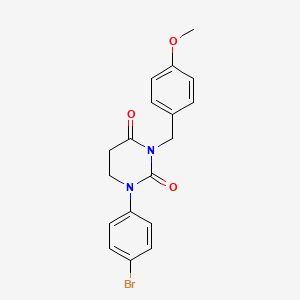
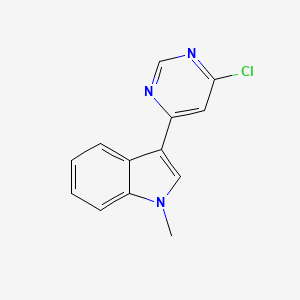
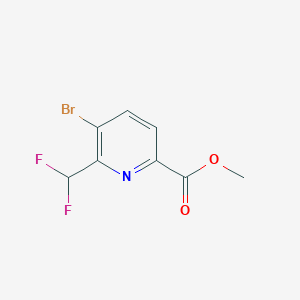

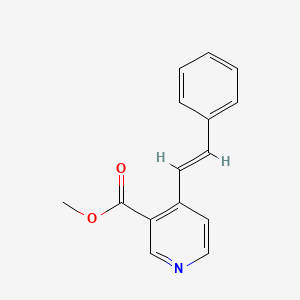
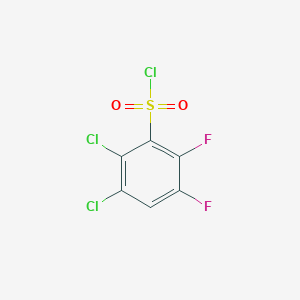
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
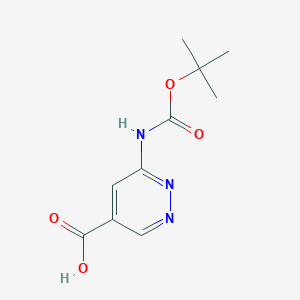
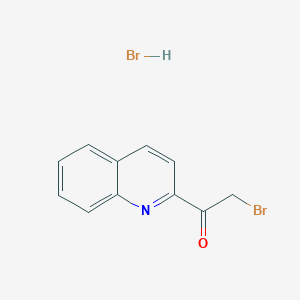

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
